molecular formula C13H18N2O B2412534 N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide CAS No. 2361645-96-5

N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide

Cat. No. B2412534
CAS RN: 2361645-96-5
M. Wt: 218.3
InChI Key: ZGUOWKMFFQBKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide, also known as BM212, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. This compound has also been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators, such as COX-2 and iNOS. In addition, this compound has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines, and reduce tissue damage. In neurological disorder research, this compound has been shown to improve motor function, reduce oxidative stress, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for studying various diseases. One limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which may limit its potential for clinical translation.

Future Directions

There are several future directions for research on N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide. One direction is to further elucidate its mechanism of action, particularly in cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a combination therapy with other drugs for cancer and inflammation. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for clinical trials and eventual clinical use. Finally, there is a need for further research on the synthesis of this compound and related compounds, which may lead to the development of more potent and selective compounds for therapeutic use.

Synthesis Methods

The synthesis of N-(6-Butyl-2-methylpyridin-3-yl)prop-2-enamide involves the reaction of 6-bromomethyl-2-methylpyridine-3-carboxylic acid with 1-butylamine and subsequent reaction with acryloyl chloride. The resulting compound is purified by column chromatography to obtain this compound in high yield and purity.

properties

IUPAC Name

N-(6-butyl-2-methylpyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-4-6-7-11-8-9-12(10(3)14-11)15-13(16)5-2/h5,8-9H,2,4,6-7H2,1,3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUOWKMFFQBKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(C=C1)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.